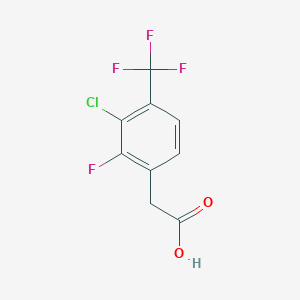
3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure of “3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid” is not provided in the available resources .Chemical Reactions Analysis
The chemical reactions involving “3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like melting point, boiling point, density, etc. Unfortunately, the specific physical and chemical properties of “3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid” are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis of 4-Phenyl-β-aminotetralin : A study by Vincek and Booth (2009) in "Tetrahedron Letters" explored the synthesis of 4-phenyl-β-aminotetralin using a process that includes mixed trifluoroacetyl phenylacetyl anhydride and 3-halostyrenes. This process is significant for producing important chemical compounds used in various applications (Vincek & Booth, 2009).
Reactivity and Acidity Studies : Srivastava et al. (2015) conducted a comprehensive study on the reactivity, acidity, and vibrational spectra of halogen substituted phenylacetic acids, including 3-chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid. This research is crucial for understanding the chemical properties and potential applications of these compounds (Srivastava et al., 2015).
Use in QSAR for Anti-inflammatory Compounds : Kuchař et al. (1990) in "Collection of Czechoslovak Chemical Communications" discussed the use of QSAR (Quantitative Structure-Activity Relationship) in designing anti-inflammatory fluorinated arylalkanoic acids, which highlights the potential pharmaceutical applications of these compounds (Kuchař et al., 1990).
Chiral Derivatizing Agent : Hamman et al. (1991) explored the use of 2-fluoro-2 phenylacetic acid as a chiral derivatizing agent, demonstrating its utility in determining the enantiomeric excess of secondary alcohols and primary amines. This is particularly relevant in stereochemistry and drug development (Hamman et al., 1991).
Synthesis of Novel Oligomers : Gonca (2013) in "Polyhedron" synthesized new metallo-porphyrazines functionalized with 3-chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid. These compounds, with their unique structural properties, could have applications in material science and nanotechnology (Gonca, 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O2/c10-7-5(9(12,13)14)2-1-4(8(7)11)3-6(15)16/h1-2H,3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGITFYXJKWEFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



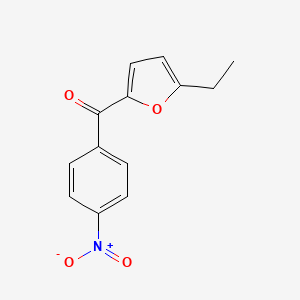

![4,4-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B1433011.png)
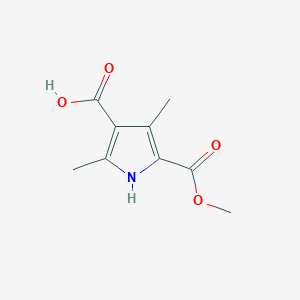

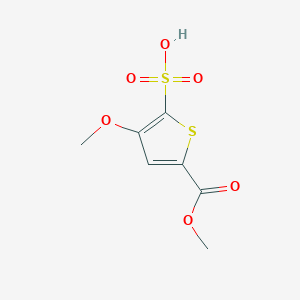
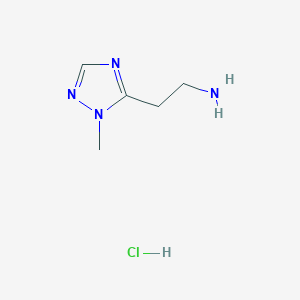
![3-Oxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B1433021.png)
![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-ylmethanamine hydrochloride](/img/structure/B1433022.png)
![5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid](/img/structure/B1433023.png)

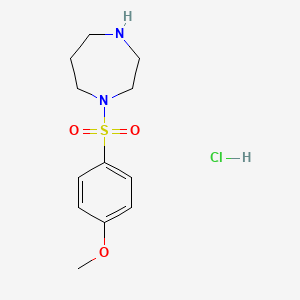
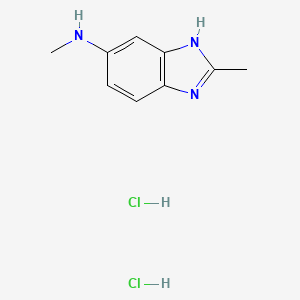
![1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1433027.png)